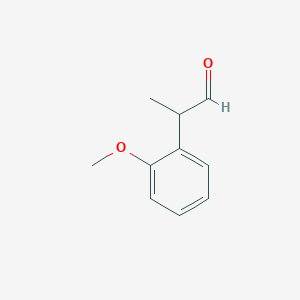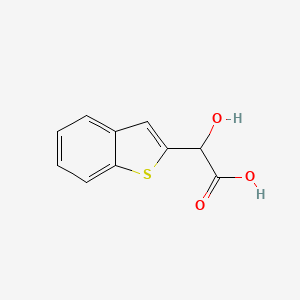
2-(2-Benzothienyl)-2-hydroxyacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Benzothienyl)-2-hydroxyacetic acid is an organic compound that belongs to the class of benzothiophene derivatives. Benzothiophene is a sulfur-containing heterocyclic compound, and its derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzothienyl)-2-hydroxyacetic acid typically involves the introduction of a hydroxyacetic acid moiety to the benzothiophene ring. One common method is the deprotonative metallation of benzothiophene derivatives, followed by electrophilic trapping with suitable reagents. For instance, benzothiophene can be deprotonated using a strong base such as lithium diisopropylamide (LDA) and then reacted with glyoxylic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Benzothienyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Benzothienyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(2-Benzothienyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, its derivatives have been shown to inhibit key enzymes involved in sphingolipid metabolism, which plays a role in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzothienylboronic acid
- 2-Thienyl-substituted benzothiazoles
- Benzofuran derivatives
Uniqueness
2-(2-Benzothienyl)-2-hydroxyacetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H8O3S |
|---|---|
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
2-(1-benzothiophen-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H8O3S/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9,11H,(H,12,13) |
InChI-Schlüssel |
YOXZBBZJNJBYIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(S2)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


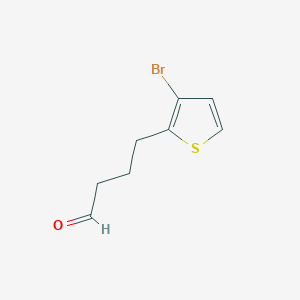
![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)

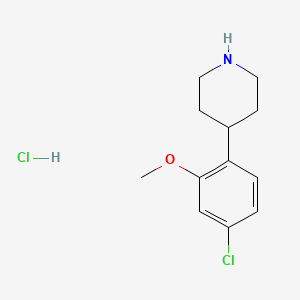
![1-[(2-Methylpyridin-3-yl)methyl]piperazine](/img/structure/B13604297.png)
![4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene](/img/structure/B13604303.png)


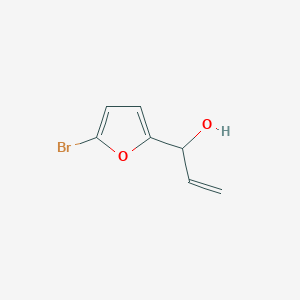
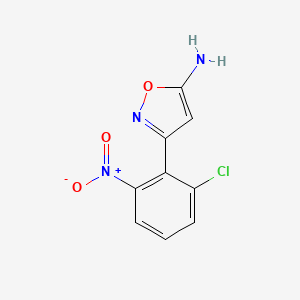
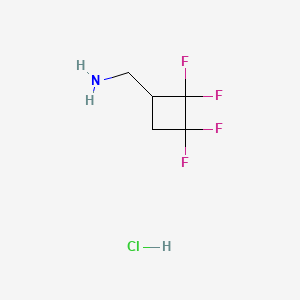
![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
![(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine](/img/structure/B13604376.png)
